molecular formula C10H15NO2 B11775550 Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11775550
M. Wt: 181.23 g/mol
InChI Key: ILOPGHKULUDJIW-UHFFFAOYSA-N
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Description

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its ethyl ester functional group at the 2-position and three methyl groups at the 1, 4, and 5 positions of the pyrrole ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl cyanoacetate with acetylacetone in the presence of ammonium acetate. This reaction forms the pyrrole ring through a cyclization process. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4,5-trimethylpyrrole-2-carboxylate
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • 1H-Pyrrole-2-carboxylic acid, 3,4,5-trimethyl, ethyl ester

Uniqueness

Ethyl 1,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 1,4,5-trimethylpyrrole-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-5-13-10(12)9-6-7(2)8(3)11(9)4/h6H,5H2,1-4H3

InChI Key

ILOPGHKULUDJIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1C)C)C

Origin of Product

United States

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